molecular formula C6H8IN3O2 B3235645 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole CAS No. 1354703-64-2

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3235645
CAS No.: 1354703-64-2
M. Wt: 281.05
InChI Key: ZKAYBSJCLXDMGZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique substitution pattern, which includes an ethyl group at position 1, an iodine atom at position 4, a methyl group at position 3, and a nitro group at position 5. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom at position 4 can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation reactions: The methyl group at position 3 can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Ethyl-4-iodo-3-methyl-5-amino-1H-pyrazole.

Scientific Research Applications

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom and other substituents can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-nitro-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.

    4-Iodo-3,5-dimethyl-1H-pyrazole:

    1-Ethyl-3-methyl-5-nitro-1H-pyrazole: Similar but without the iodine atom, affecting its reactivity in substitution reactions.

Properties

IUPAC Name

1-ethyl-4-iodo-3-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c1-3-9-6(10(11)12)5(7)4(2)8-9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYBSJCLXDMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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